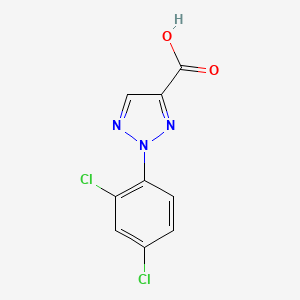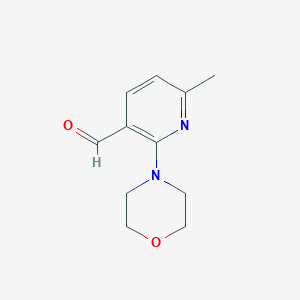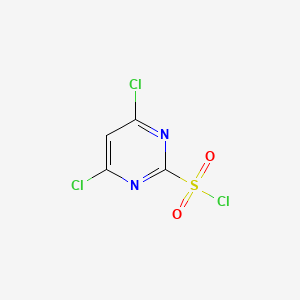![molecular formula C14H14N4 B11789233 (S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1-(Piridin-3-il)-1H-benzo[d]imidazol-2-il)etanamina es un compuesto quiral que presenta un anillo de piridina fusionado a una unidad de benzimidazol, con una cadena lateral de etanamina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (S)-1-(1-(Piridin-3-il)-1H-benzo[d]imidazol-2-il)etanamina típicamente involucra los siguientes pasos:
Formación del Núcleo de Benzimidazol: Esto se puede lograr condensando o-fenilendiamina con un derivado de ácido carboxílico adecuado, como el ácido piridina-3-carboxílico, en condiciones ácidas.
Introducción de la Cadena Lateral Etanamina: El intermedio de benzimidazol se hace reaccionar entonces con un agente alquilante apropiado, como (S)-2-bromoetanamina, en condiciones básicas para introducir la cadena lateral etanamina.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de alta presión, sistemas de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de benzimidazol y piridina, utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar en el anillo de piridina utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: La cadena lateral etanamina puede participar en reacciones de sustitución nucleófila, donde el grupo amino puede ser reemplazado por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.
Sustitución: Haluros de alquilo, cloruros de acilo y otros reactivos electrófilos.
Principales Productos Formados:
Oxidación: Derivados oxidados de los anillos de benzimidazol y piridina.
Reducción: Derivados reducidos del anillo de piridina.
Sustitución: Diversos derivados sustituidos de la cadena lateral etanamina.
Aplicaciones Científicas De Investigación
(S)-1-(1-(Piridin-3-il)-1H-benzo[d]imidazol-2-il)etanamina tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el objetivo de receptores o enzimas específicas.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de (S)-1-(1-(Piridin-3-il)-1H-benzo[d]imidazol-2-il)etanamina implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El compuesto puede unirse a estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el objetivo.
Compuestos Similares:
®-1-(1-(Piridin-3-il)-1H-benzo[d]imidazol-2-il)etanamina: El enantiómero del compuesto, que puede tener diferentes actividades biológicas.
1-(1-(Piridin-3-il)-1H-benzo[d]imidazol-2-il)etanol: Un compuesto relacionado con un grupo hidroxilo en lugar de un grupo amino.
1-(1-(Piridin-3-il)-1H-benzo[d]imidazol-2-il)metanamina: Un compuesto con una cadena lateral metanamina en lugar de una cadena lateral etanamina.
Unicidad: (S)-1-(1-(Piridin-3-il)-1H-benzo[d]imidazol-2-il)etanamina es único debido a su configuración quiral específica y la presencia de un anillo de piridina y benzimidazol. Esta combinación de características estructurales puede conferir actividades biológicas y reactividad química distintas en comparación con compuestos similares.
Comparación Con Compuestos Similares
®-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine: The enantiomer of the compound, which may have different biological activities.
1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanol: A related compound with a hydroxyl group instead of an amino group.
1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)methanamine: A compound with a methanamine side chain instead of an ethanamine side chain.
Uniqueness: (S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of both a pyridine and benzimidazole ring. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H14N4 |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
(1S)-1-(1-pyridin-3-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-12-6-2-3-7-13(12)18(14)11-5-4-8-16-9-11/h2-10H,15H2,1H3/t10-/m0/s1 |
Clave InChI |
XWGIRNNGNWUNEH-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=NC2=CC=CC=C2N1C3=CN=CC=C3)N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1C3=CN=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)



![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)

![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)




